11-Hydroxytetrahydrocannabinol

Description

What is (+-)-11-hydroxy-Δ9-THC?

(+)-11-hydroxy-Δ8-THC is a certified reference material categorized as a phytocannabinoid metabolite.1,2 (-)-11-hydroxy-Δ8-THC is a metabolite of Δ8-THC. (+-)-11-hydroxy-Δ9-THC is oxidized further to the secondary metabolite (+-)-11-nor-9-carboxy-Δ9-THC.

Uses of (+-)-11-hydroxy-Δ9-THC

(+-)-11-hydroxy-Δ9-THC has analgesic activity in mice. (-)-11-hydroxy-Δ8-THC (CRM) is provided as a DEA-exempt preparation.

Biological activity of (+-)-11-hydroxy-Δ9-THC

11-Hydroxy-Δ9-THC is an active metabolite of THC and metabolic precursor to 11-nor-9-carboxy-Δ9-THC. This cannabinoid can be found in biological matrices such as urine, blood, or plasma.

11-hydroxy-THC is comparable to THC in psychoactive effects but can be administered intravenously (injected directly into your bloodstream).

Biological response of (+-)-11-hydroxy-Δ9-THC

After Cannabis consumption, THC is metabolized inside the body by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 into 11-hydroxy-THC and then further metabolized by the dehydrogenase and CYP2C9 enzyme to form 11-nor-9-carboxy-THC (THC-COOH) which is inactive at the CB1 receptors; [2] and further glucuronidated to form 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid glucuronide (delta-9-THC-COOH-glu)where it is excreted in both feces and urine. Both compounds, along with THC, can be assayed in drug tests.

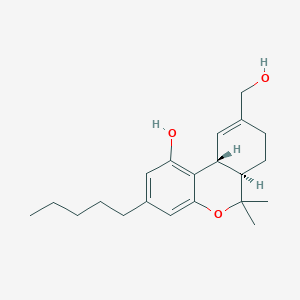

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBKSSAWEUDACY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190061 | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36557-05-8, 34675-49-5 | |

| Record name | 11-Hydroxy-Δ9-tetrahydrocannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxytetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Hydroxy-delta9-tetrahydrocannabinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34675-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VY04N5SLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-hydroxy-Delta(9)-tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Significance of 11-Hydroxytetrahydrocannabinol

Introduction

The psychoactive effects of cannabis are primarily attributed to Δ⁹-tetrahydrocannabinol (THC). However, the metabolic journey of THC within the human body reveals a more complex pharmacological narrative. A pivotal chapter in this story is the discovery of 11-hydroxytetrahydrocannabinol (11-OH-THC), the principal active metabolite of THC. This guide provides a comprehensive technical overview of the historical discovery, synthesis, and pharmacological characterization of 11-OH-THC, tailored for researchers, scientists, and drug development professionals. We will delve into the pioneering research that unveiled the crucial role of this metabolite, its potent psychoactive properties, and the experimental methodologies that underpinned these seminal findings.

The Dawn of a Discovery: Unmasking a Potent Metabolite

Prior to the 1970s, the prevailing scientific consensus held that the psychoactive effects of cannabis were solely attributable to THC. However, astute observations of the differing pharmacological profiles between inhaled and orally ingested cannabis hinted at a more intricate mechanism of action. This discrepancy spurred a wave of research into the metabolic fate of THC.

Pioneering work in the early 1970s by researchers such as Raphael Mechoulam, Monroe E. Wall, and Louis Lemberger was instrumental in identifying 11-OH-THC. In 1970, Mechoulam's doctoral student, Zvi Ben-Zvi, reported the first isolation of an active THC metabolite in the human body.[1] Subsequent studies by Wall and his colleagues in 1972 detailed the synthesis of 11-OH-THC and other physiologically active metabolites of THC, providing the crucial chemical foundation for further pharmacological investigation.[2] Concurrently, Lemberger and his team conducted groundbreaking studies in humans that directly compared the effects of intravenously administered THC and 11-OH-THC, ultimately confirming the potent psychoactive nature of the metabolite.[3][4]

These early investigations collectively established that THC undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes like CYP2C9 and CYP3A4, to form 11-OH-THC.[5] This metabolite is then further oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH).[5] The discovery that 11-OH-THC is not merely a byproduct but a potent psychoactive compound in its own right revolutionized our understanding of cannabis pharmacology.

Visualizing the Metabolic Pathway

The metabolic conversion of THC to its primary active and inactive metabolites is a critical process in its pharmacology. The following diagram illustrates this key pathway.

Caption: Metabolic pathway of THC to 11-OH-THC and THC-COOH.

Early Experimental Methodologies: From Isolation to Pharmacological Assessment

The elucidation of 11-OH-THC's role was underpinned by rigorous experimental work. The following sections detail the key methodologies employed in its initial discovery and characterization.

Isolation and Synthesis of 11-OH-THC

The initial challenge for researchers was to obtain pure 11-OH-THC for pharmacological testing. Early methods focused on both isolation from biological samples and chemical synthesis.

Protocol: Generalized Early Isolation from Biological Fluids (Conceptual)

-

Sample Collection: Urine and feces were collected from individuals administered THC.

-

Extraction: The biological samples were subjected to solvent extraction, typically using a nonpolar solvent like hexane or ether, to isolate the lipid-soluble cannabinoids and their metabolites.

-

Chromatographic Separation: The crude extract was then purified using column chromatography, often with silica gel or Florisil as the stationary phase. A gradient of solvents with increasing polarity was used to separate the different cannabinoids and metabolites based on their affinity for the stationary phase.

-

Fraction Collection and Analysis: Fractions were collected and analyzed using techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the fraction containing 11-OH-THC.[6]

-

Final Purification: The identified fractions were further purified, often by recrystallization or further chromatographic steps, to yield pure 11-OH-THC.

Protocol: Early Chemical Synthesis of 11-OH-THC (Conceptual, based on Wall et al., 1972)

The synthesis of 11-OH-THC was a significant breakthrough, providing a reliable source of the compound for research.[2] The general strategy involved the controlled oxidation of a THC precursor.

-

Starting Material: The synthesis often began with a more stable isomer of THC, such as Δ⁸-THC, or a protected form of Δ⁹-THC.

-

Hydroxylation: A key step was the introduction of a hydroxyl group at the C-11 position. This was typically achieved using an oxidizing agent, such as selenium dioxide or through a multi-step process involving the introduction of a functional group that could be later converted to a hydroxyl group.

-

Isomerization (if necessary): If the synthesis started with Δ⁸-THC, a final step involved the acid-catalyzed isomerization to the more psychoactive Δ⁹-THC isomer.

-

Purification: The final product was purified using column chromatography to separate the desired 11-OH-THC from unreacted starting materials and byproducts.

Pharmacological Evaluation in Humans

The definitive proof of 11-OH-THC's psychoactivity came from studies in human volunteers. The work of Lemberger and colleagues was particularly influential.[3][4]

Protocol: Early Human Pharmacological Study (Generalized from Lemberger et al., 1972)

-

Subject Recruitment: Healthy male volunteers with a history of cannabis use were recruited for the study.

-

Drug Preparation and Administration: Pure THC and 11-OH-THC were formulated for intravenous administration. A microsuspension with human serum albumin was a common vehicle to ensure solubility in the bloodstream.[7] A controlled dose, typically around 1 mg, of either THC or 11-OH-THC was administered intravenously.[4][8]

-

Physiological and Psychological Monitoring: A battery of physiological and psychological tests was administered at baseline and at regular intervals after drug administration.

-

Physiological Measures: Heart rate and blood pressure were continuously monitored.

-

Psychological Measures: Subjective "high" was assessed using a rating scale. Cognitive function and mood were also evaluated.

-

-

Blood Sampling and Analysis: Blood samples were drawn at various time points to measure the plasma concentrations of the administered compound and its metabolites.

-

Data Analysis: The temporal correlation between plasma drug concentrations and the intensity of the psychological and physiological effects was analyzed.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the early pharmacological studies that were crucial in establishing the effects of 11-OH-THC.

Caption: Generalized workflow of early human pharmacological studies of 11-OH-THC.

Comparative Pharmacology and Pharmacokinetics: THC vs. 11-OH-THC

The discovery of 11-OH-THC necessitated a detailed comparison with its parent compound, THC. These studies revealed significant differences in their potency, onset of action, and pharmacokinetic profiles.

| Parameter | Δ⁹-Tetrahydrocannabinol (THC) | This compound (11-OH-THC) |

| Psychoactive Potency | Potent | 2-5 times more potent than THC |

| CB1 Receptor Binding Affinity (Ki) | ~35 nM | ~0.37 nM |

| Onset of Action (Intravenous) | Delayed peak "high" (10-20 minutes)[4] | Rapid onset of "high" (3-5 minutes)[4] |

| Terminal Half-Life | 20-30 hours (longer in heavy users)[2] | Similar to THC (12-36 hours)[2] |

| Primary Route of Formation | Biosynthesized in the cannabis plant | Metabolically produced in the liver |

The Mechanism of Action: CB1 Receptor Signaling

Both THC and 11-OH-THC exert their psychoactive effects primarily through their interaction with the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. The significantly higher binding affinity of 11-OH-THC for the CB1 receptor provides a molecular basis for its enhanced potency.

Activation of the CB1 receptor by 11-OH-THC initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can modulate various ion channels and other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways, which play roles in cell proliferation, survival, and synaptic plasticity.

Visualizing the CB1 Receptor Signaling Pathway

The following diagram provides a simplified overview of the primary downstream signaling cascade following CB1 receptor activation by an agonist like 11-OH-THC.

Caption: Simplified CB1 receptor signaling pathway upon agonist binding.

Conclusion and Future Directions

The discovery of this compound was a paradigm shift in our understanding of cannabis pharmacology. It revealed that the effects of THC are not solely due to the parent compound but are significantly influenced by its active metabolite. This foundational knowledge has had profound implications for a range of scientific disciplines, from toxicology and forensic science to drug development and clinical therapeutics. The enhanced potency and distinct pharmacokinetic profile of 11-OH-THC explain the more intense and prolonged effects often associated with oral cannabis consumption.

For drug development professionals, a thorough understanding of 11-OH-THC's properties is crucial for designing novel cannabinoid-based therapeutics with optimized efficacy and safety profiles. Future research should continue to explore the nuanced roles of THC metabolites in the overall therapeutic and adverse effects of cannabis. Further investigation into the genetic and environmental factors that influence the metabolic conversion of THC to 11-OH-THC will also be critical for personalizing cannabinoid medicine. The pioneering work of the 1970s laid the groundwork for these future endeavors, and the legacy of these early discoveries continues to shape the landscape of cannabinoid science today.

References

-

Wall, M. E., Brine, D. R., & Perez-Reyes, M. (1972). Synthesis of 11-hydroxy-Δ⁹-tetrahydrocannabinol and other physiologically active metabolites of Δ⁸- and Δ⁹-tetrahydrocannabinol. Journal of the American Chemical Society, 94(24), 8578–8579. [Link]

-

Lemberger, L., Crabtree, R. E., & Rowe, H. M. (1972). 11-hydroxy-delta 9-tetrahydrocannabinol: pharmacology, disposition, and metabolism of a major metabolite of marihuana in man. Science, 177(4043), 62–64. [Link]

-

Encore Labs. (n.d.). 11-Hydroxy-THC: Why Edibles Can Feel More Potent. Retrieved from [Link]

-

Green Health Docs. (2023, January 24). What is the Half-Life of THC & How is THC Metabolized? Retrieved from [Link]

-

Mellow Fellow. (2025, September 1). 11-Hydroxy THC vs THC: Why Edibles Hit Different (Science Explained). Retrieved from [Link]

-

Lemberger, L., Martz, R., Rodda, B., Forney, R., & Rowe, H. (1973). Comparative pharmacology of Delta9-tetrahydrocannabinol and its metabolite, 11-OH-Delta9-tetrahydrocannabinol. The Journal of clinical investigation, 52(10), 2411–2417. [Link]

-

HelloMD. (2018, September 5). How 11-Hydroxy-THC Makes Edibles More Potent Than Smoking. Retrieved from [Link]

-

Karschner, E. L., Schwilke, E. W., Lowe, R. H., Darwin, W. D., Herning, R. I., Cadet, J. L., & Huestis, M. A. (2009). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical chemistry, 55(12), 2187–2197. [Link]

-

Wikipedia. (n.d.). Raphael Mechoulam. Retrieved from [Link]

-

ResearchGate. (n.d.). The Intoxication Equivalency of 11-Hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) Relative to Δ9-tetrahydrocannabinol (THC). Retrieved from [Link]

-

Drug Library. (n.d.). Marijuana -- Factors Influencing Psychopharmacological Effect - Metabolism. Retrieved from [Link]

-

Andrenyak, D. M., Moody, D. E., Slawson, M. H., O'Leary, D. S., & Haney, M. (2017). Determination of Δ-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry. Journal of analytical toxicology, 41(4), 277–288. [Link]

-

Rupa Health. (n.d.). 11-Hydroxy Delta-9 THC. Retrieved from [Link]

-

Wikipedia. (n.d.). 11-Hydroxy-THC. Retrieved from [Link]

-

McPartland, J. M., Glass, M., & Pertwee, R. G. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British journal of pharmacology, 152(5), 583–593. [Link]

-

Taylor & Francis Online. (n.d.). 11-hydroxy-THC – Knowledge and References. Retrieved from [Link]

-

ChemRxiv. (n.d.). How THC Works: Structural Insights Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. Retrieved from [Link]

-

Iseppi, F., Brighenti, V., Licata, M., Lambertucci, C., & Rivas-Santisteban, R. (2021). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. International journal of molecular sciences, 22(18), 9875. [Link]

-

Bhatt, V., & D'Souza, D. C. (2012). Cannabis in the Arm: What Can we Learn from Intravenous Cannabinoid Studies?. Current pharmaceutical design, 18(32), 4931–4941. [Link]

-

ResearchGate. (n.d.). Signaling pathway activity downstream of CB1. Activated CB1 receptor... Retrieved from [Link]

-

Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current medicinal chemistry, 17(14), 1468–1486. [Link]

-

Wildes, J. W., Martin, N. H., Pitt, C. G., & Wall, M. E. (1971). The synthesis of (-)-delta-9(11)-trans-tetrahydrocannabinol. The Journal of organic chemistry, 36(5), 721–723. [Link]

-

Lu, D., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. International journal of molecular sciences, 17(3), 293. [Link]

-

ResearchGate. (n.d.). (PDF) Cannabinoid Receptor Signal Transduction Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinities (K i ) of Tetrahydrocannabinol Analogs for CB1 Cannabinoid Receptors (95% Confidence Limits). Retrieved from [Link]

-

ResearchGate. (n.d.). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor... Retrieved from [Link]

-

Perez-Reyes, M., Timmons, M. C., Lipton, M. A., Davis, K. H., & Wall, M. E. (1972). Intravenous injection in man of delta9-tetrahydrocannabinol and 11-OH-delta9-tetrahydrocannabinol. Science, 177(4049), 633–635. [Link]

-

Iseppi, F., Brighenti, V., Licata, M., Lambertucci, C., & Rivas-Santisteban, R. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. International journal of molecular sciences, 22(18), 9875. [Link]

-

Lemberger, L., Weiss, J. L., Watanabe, A. M., Galanter, I. M., Wyatt, R. J., & Cardon, P. V. (1972). Delta-9-tetrahydrocannabinol: temporal correlation of the psychologic effects and blood levels after various routes of administration. The New England journal of medicine, 286(13), 685–688. [Link]

- Google Patents. (n.d.). US20170226077A1 - Production of 11-Hydroxy-THC.

-

Aloha Green. (n.d.). Understanding 11-Hydroxy-THC: Effects and Benefits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Δ9-Tetrahydrocannabinol (THC): A Critical Overview of Recent Clinical Trials and Suggested Guidelines for Future Research. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). CLINICAL PROTOCOL. Retrieved from [Link]

-

Huestis, M. A., Mitchell, J. M., & Cone, E. J. (1995). Urinary Elimination of 11-Nor-9-carboxy-delta9-tetrahydrocannnabinol in Cannabis Users During Continuously Monitored Abstinence. Journal of analytical toxicology, 19(6), 443–449. [Link]

-

ResearchGate. (n.d.). (PDF) Urinary Elimination of 11-Nor-9-Carboxy-Δ9-tetrahydrocannnabinol in Cannabis Users During Continuously Monitored Abstinence*. Retrieved from [Link]

-

Healthline. (n.d.). How Long Does Weed (Marijuana) Stay in Your System? Retrieved from [Link]

-

Desrosiers, N. A., Himes, S. K., Scheidweiler, K. B., Concheiro-Guisan, M., Gorelick, D. A., & Huestis, M. A. (2014). Urinary 11-nor-9-carboxy-tetrahydrocannabinol elimination in adolescent and young adult cannabis users during one month of sustained and biochemically-verified abstinence. Drug and alcohol dependence, 145, 259–267. [Link]

Sources

- 1. Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 11-hydroxy- 6 -tetrahydrocannabinol and other physiologically active metabolites of 8 - and 9 -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170226077A1 - Production of 11-Hydroxy-THC - Google Patents [patents.google.com]

- 5. thc 11-hydroxy-thc 11-oh-thc: Topics by Science.gov [science.gov]

- 6. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

chemical synthesis methods for 11-hydroxytetrahydrocannabinol

An In-Depth Technical Guide to the Synthesis of 11-Hydroxytetrahydrocannabinol (11-OH-THC)

Introduction: The Significance of a Primary Metabolite

This compound (11-OH-THC) represents the principal psychoactive metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the most well-known constituent of the Cannabis sativa plant.[1][2][3] Following administration of THC, a rapid and extensive first-pass metabolism occurs in the liver, where cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP3A4 and CYP2C19, catalyze the hydroxylation of the C-11 methyl group to yield 11-OH-THC.[4][5][6][7] This biotransformation is not a mere detoxification step; it is a critical activation. 11-OH-THC exhibits significantly greater psychoactive potency than its parent compound, Δ⁹-THC, and crosses the blood-brain barrier with greater ease.[8]

This enhanced activity makes 11-OH-THC a molecule of profound interest for researchers in pharmacology, neuroscience, and drug development. Furthermore, its presence and concentration in biological fluids are key analytes in forensic toxicology to determine recent cannabis use.[9][10] Consequently, robust and reliable methods for obtaining pure 11-OH-THC are essential for creating analytical reference standards and for enabling detailed pharmacological studies.

This guide provides a comprehensive overview of the primary synthetic strategies employed to produce 11-OH-THC, ranging from classic organic chemistry approaches to modern biocatalytic and microbial systems. We will explore the underlying principles of each method, provide detailed protocols, and compare their respective advantages and limitations.

Metabolic Pathway: Nature's Synthetic Blueprint

The biological synthesis of 11-OH-THC in humans serves as the inspiration for many laboratory-based approaches. This metabolic cascade is a two-step oxidative process.

-

Phase I Metabolism (Hydroxylation): Δ⁹-THC is first hydroxylated at the allylic C-11 position by hepatic cytochrome P450 enzymes to form the active 11-OH-THC.[2][11]

-

Further Oxidation: The newly formed primary alcohol is then further oxidized by dehydrogenases and P450 enzymes to the corresponding carboxylic acid, 11-nor-9-carboxy-THC (THC-COOH), which is pharmacologically inactive.[2][4][9][11]

This natural pathway highlights the key challenge in any synthetic approach: the selective functionalization of the C-11 position while preserving the rest of the complex cannabinoid scaffold.

Caption: The primary metabolic pathway of Δ⁹-THC in the human liver.

I. Chemical Synthesis Strategies

Chemical synthesis offers a direct route to 11-OH-THC, providing control over scale and purity. The primary challenge lies in achieving regioselectivity at the C-11 position.

A. Synthesis via Terpenoid Precursors

One of the most established methods for cannabinoid synthesis involves the acid-catalyzed condensation of a resorcinol derivative (olivetol) with a suitable terpene alcohol. This biomimetic approach builds the characteristic tricyclic core of the cannabinoid. Seminal work in this area demonstrated the synthesis of 11-OH-THC and related metabolites.[12][13] The general strategy often begins with a functionalized terpene that already contains an oxygen atom at the position that will become C-11 in the final product.

A representative, albeit complex, approach starts from a chiral terpene precursor like (+)-apoverbenone, which can be used to synthesize oxidized THC derivatives.[14]

Logical Workflow for Terpenoid-Based Synthesis:

Caption: Generalized workflow for the total synthesis of 11-OH-THC.

Expert Commentary on Direct Oxidation: While direct allylic oxidation of Δ⁹-THC using reagents like selenium dioxide or chromium-based oxidants seems intuitive, it is notoriously difficult. These methods often lack selectivity, leading to a mixture of products, including oxidation at the C-8 position and aromatization to cannabinol (CBN). Achieving high yields of the desired C-11 hydroxylated product without significant side reactions remains a formidable challenge in synthetic organic chemistry, which is why total synthesis from pre-functionalized building blocks or biocatalytic methods are often preferred for their superior control.

II. Biocatalytic and Microbial Synthesis: The "Green Chemistry" Approach

Leveraging biological systems provides an elegant and highly selective alternative to traditional chemical synthesis. These methods utilize either isolated enzymes or whole microbial cells to perform the specific C-11 hydroxylation.

A. Enzymatic Synthesis

This approach uses isolated cytochrome P450 enzymes, particularly CYP2C9, which is the primary enzyme responsible for this transformation in vivo.[6][7]

Causality Behind the Method: The enzyme's active site is structurally evolved to bind Δ⁹-THC in a specific orientation, positioning the C-11 methyl group in close proximity to the heme-iron oxidizing center. This precise positioning ensures that the hydroxylation occurs almost exclusively at the desired location, circumventing the regioselectivity problems seen in classical chemical oxidations.

Experimental Protocol: Enzymatic Synthesis of 11-OH-THC

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.4) is prepared containing recombinant human CYP2C9 enzyme and a P450 reductase (for electron transfer).

-

Cofactor Addition: An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is added to the mixture. This is crucial as P450 enzymes are monooxygenases that require a continuous supply of reducing equivalents (NADPH) for their catalytic cycle.

-

Substrate Introduction: Δ⁹-THC, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid solubility, is added to the reaction vessel to initiate the conversion.

-

Incubation: The mixture is incubated, typically at 37°C, with gentle agitation for a period ranging from several hours to a day. Reaction progress can be monitored by periodically taking aliquots and analyzing them via HPLC or LC-MS.

-

Workup and Purification: The reaction is quenched by adding a solvent like acetonitrile or methanol to precipitate the enzymes. After centrifugation, the supernatant is collected, and the 11-OH-THC is purified from the remaining substrate and byproducts using chromatographic techniques such as preparative HPLC.

B. Microbial Biotransformation

Instead of using isolated enzymes, it is possible to use whole microbial cells, such as engineered strains of yeast (Saccharomyces cerevisiae) or bacteria (E. coli, Zymomonas mobilis), to produce cannabinoids.[15][16][17] These microbes can be engineered in two primary ways:

-

De Novo Synthesis: The entire cannabinoid biosynthetic pathway is engineered into the microbe, allowing it to produce cannabinoids like Δ⁹-THCA from simple sugars.[17] A subsequent step using a P450-expressing strain could then perform the hydroxylation.

-

Biotransformation: A microbial strain is engineered to express a specific P450 enzyme (like human CYP2C9). This "microbial factory" is then fed with Δ⁹-THC as a substrate, which it efficiently converts into 11-OH-THC.

Trustworthiness and Self-Validation: The major advantage of microbial systems is their inherent ability to manage complex biochemistry. The cell provides the necessary enzymes, maintains the required cofactors (like NADPH), and encapsulates the reaction in a stable environment. This integrated system often leads to high conversion rates and simplifies the process compared to handling sensitive isolated enzymes.

Caption: Workflow for the biotransformation of Δ⁹-THC using engineered yeast.

III. Comparative Analysis of Synthesis Methods

The choice of synthetic method depends heavily on the desired scale, available resources, and required purity.

| Method | Starting Materials | Key Advantages | Key Disadvantages |

| Chemical Synthesis | Terpenoid precursors, Olivetol | High scalability, direct control over reaction conditions. | Often multi-step, may require chiral resolution, risk of side products, harsh reagents. |

| Enzymatic Synthesis | Δ⁹-THC, Recombinant Enzymes, Cofactors | Extremely high regioselectivity and stereoselectivity, mild reaction conditions. | High cost of purified enzymes and cofactors, potential for enzyme instability. |

| Microbial Biotransformation | Δ⁹-THC, Engineered Microbes | High selectivity, "green" process, self-sustaining cofactor regeneration. | Requires expertise in genetic engineering, potential for substrate/product toxicity to cells, complex purification from culture media. |

IV. Purification and Analytical Validation

Regardless of the synthetic route, the final product must be rigorously purified and characterized to serve as a reliable standard.

-

Purification: The primary technique for purifying 11-OH-THC from reaction mixtures is High-Performance Liquid Chromatography (HPLC) , often in a reverse-phase mode. This allows for the separation of 11-OH-THC from the more nonpolar Δ⁹-THC and other potential byproducts.

-

Validation: The identity and purity of the synthesized material must be confirmed unequivocally. The standard analytical methods include:

-

Mass Spectrometry (MS): To confirm the correct molecular weight. High-resolution MS (HRMS) is often used to verify the elemental composition.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise molecular structure, including the position of the hydroxyl group and the stereochemistry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to establish a validated analytical method for quantifying the compound in biological matrices, ensuring its suitability as a reference standard.[9]

-

Conclusion

The synthesis of this compound is a critical enabling technology for the advancement of cannabinoid research. While classical chemical synthesis provides a pathway to the molecule, modern biocatalytic and microbial approaches offer unparalleled selectivity and milder, more sustainable conditions. The choice of method reflects a trade-off between scalability, cost, and technical complexity. By understanding the principles and practicalities of each approach, researchers and drug development professionals can select the optimal strategy to obtain the high-purity 11-OH-THC necessary for their work, from forensic identification to the development of next-generation cannabinoid therapeutics.

References

-

Huestis, M. A., Henningfield, J. E., & Cone, E. J. (1992). Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana. Journal of Analytical Toxicology, 16(5), 276–282. [Link]

-

Hassenberg, C., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. International Journal of Legal Medicine, 135(2), 519-530. [Link]

-

Wikipedia. (n.d.). 11-Hydroxy-THC. [Link]

-

Hassenberg, C., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. springermedizin.de. [Link]

-

Bloemendal, V. R. L. J., van Hest, J. C. M., & Rutjes, F. P. J. T. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry, 18(17), 3203-3215. [Link]

-

National Institutes of Health. (n.d.). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. [Link]

-

Huestis, M. A. (2002). Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana. PubMed. [Link]

-

Carvalho, R., et al. (2017). Designing microorganisms for heterologous biosynthesis of cannabinoids. FEMS Yeast Research, 17(4). [Link]

-

Watanabe, K., et al. (2007). Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes. ResearchGate. [Link]

-

Skopp, G., & Potsch, L. (2014). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 19(9), 14838-14853. [Link]

-

Hassenberg, C., et al. (2020). Synthesis of (−)-11-OH-Δ-9-THC-Glc (1) starting from (−)-11-OH-Δ-9-THC. ResearchGate. [Link]

-

Pitt, C. G., et al. (1972). Synthesis of 11-hydroxy-.DELTA.9-tetrahydrocannabinol and other physiologically active metabolites of .DELTA.8- and .DELTA.9-tetrahydrocannabinol. Journal of the American Chemical Society, 94(24), 8578–8579. [Link]

-

Qian, Y., et al. (2023). Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol. Journal of Medicinal Chemistry, 66(9), 6151-6160. [Link]

-

Rupa Health. (n.d.). 11-Hydroxy Delta-9 THC. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC. Drug Metabolism and Disposition, 48(12), 1314-1322. [Link]

-

Hassenberg, C., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. SciSpace. [Link]

-

Wikipedia. (n.d.). Conversion of CBD to THC. [Link]

-

Uliss, D. B., et al. (1978). The synthesis of some 11-substituted tetrahydrocannabinol metabolites. Canadian Journal of Chemistry, 56(16), 2084-2087. [Link]

- Google Patents. (n.d.). US20170226077A1 - Production of 11-Hydroxy-THC.

-

Baritaki, K. (2019). Microbial production of cannabinoids. The Official PLOS Blog. [Link]

-

Ciolino, L. A., et al. (2018). Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature. Cannabis and Cannabinoid Research, 3(1), 196-206. [Link]

-

Chen, R., et al. (2022). Microbial biosynthesis of rare cannabinoids. Biotechnology and Bioengineering, 119(11), 3229-3238. [Link]

-

Bloemendal, V. R. L. J., van Hest, J. C. M., & Rutjes, F. P. J. T. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Tetrahydrocannabinol. [Link]

-

Ahmed, S. A., et al. (2015). Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria. Applied and Environmental Microbiology, 81(21), 7434-7443. [Link]

-

Johansen, S. S., et al. (2023). Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol. Journal of Analytical Toxicology, 47(9), 920-928. [Link]

-

Pitt, C. G., et al. (1972). Synthesis of 11-hydroxy- 6 -tetrahydrocannabinol and other physiologically active metabolites of 8 - and 9 -tetrahydrocannabinol. Journal of the American Chemical Society, 94(24), 8578-8579. [Link]

Sources

- 1. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]

- 5. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20170226077A1 - Production of 11-Hydroxy-THC - Google Patents [patents.google.com]

- 9. Blood cannabinoids. I. Absorption of THC and formation of 11-OH-THC and THCCOOH during and after smoking marijuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11-Hydroxy Delta-9 THC | Rupa Health [rupahealth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 11-hydroxy- 6 -tetrahydrocannabinol and other physiologically active metabolites of 8 - and 9 -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]

- 15. Designing microorganisms for heterologous biosynthesis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. theplosblog.plos.org [theplosblog.plos.org]

- 17. Microbial biosynthesis of rare cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 11-Hydroxy-Δ⁹-Tetrahydrocannabinol (11-OH-THC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Primary Active Metabolite

11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) is the principal active metabolite of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[1][2] Following administration, THC is rapidly metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to form 11-OH-THC.[3][4] This biotransformation is not merely a step towards detoxification and excretion; it represents a critical activation pathway, yielding a compound with significantly greater psychoactive potency than its precursor.[5][6] Understanding the distinct physicochemical properties of 11-OH-THC is paramount for researchers in pharmacology, toxicology, and drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, its interaction with cannabinoid receptors, and the methodologies required for its accurate quantification in biological matrices.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 11-OH-THC, offering insights into the causality behind its biological activity and providing validated protocols for its analysis.

Core Physicochemical Properties

The chemical identity and physical characteristics of 11-OH-THC are foundational to its behavior both in vitro and in vivo. The introduction of a hydroxyl group at the C-11 position significantly alters the polarity and reactivity of the molecule compared to THC.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₀O₃ | [7][8] |

| Molecular Weight | 330.46 g/mol | [7][8] |

| IUPAC Name | (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | [1][2] |

| CAS Number | 36557-05-8 | [7][8] |

| Melting Point | 136-138 °C | [8] |

| Boiling Point | 437.1 ± 45.0 °C (Predicted) | [8] |

| XLogP3 (logP) | 5.7 (Computed) | [3] |

| Water Solubility | Very low | [9] |

| Solubility in Organic Solvents | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [7] |

| Appearance | Brown amorphous semi-solid, viscous oil or chunky golden yellow solid (similar to THC) | [10] |

Note: The boiling point is a predicted value and should be considered an estimation. The XLogP3 value is a computed prediction of the octanol-water partition coefficient, indicating high lipophilicity.

Metabolism and Pharmacological Activity: A Tale of Enhanced Potency

The metabolic conversion of THC to 11-OH-THC is a critical event that significantly influences the overall pharmacological effect of cannabis, particularly after oral ingestion.[5]

Metabolic Pathway

The primary metabolic pathway involves two key steps:

-

Phase I Metabolism: THC is hydroxylated at the 11-position by hepatic cytochrome P450 enzymes (CYP2C9 and CYP3A4) to form the active metabolite, 11-OH-THC.[3][4]

-

Further Oxidation: 11-OH-THC is subsequently oxidized to the inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH).[11][12] This metabolite can be further conjugated with glucuronic acid for excretion.[12]

Caption: Metabolic pathway of Δ⁹-THC to 11-OH-THC and THC-COOH.

Pharmacological Implications

The structural modification in 11-OH-THC leads to a profound increase in its psychoactive effects compared to THC.[5][6] This is attributed to several factors:

-

Enhanced Blood-Brain Barrier Permeability: The increased polarity due to the hydroxyl group is thought to facilitate more efficient transport across the blood-brain barrier.

-

Higher Cannabinoid Receptor Affinity: 11-OH-THC exhibits a significantly higher binding affinity for the CB1 receptor compared to THC, contributing to its heightened potency.[3] Studies have shown that 11-OH-THC can be several times more potent than THC in producing subjective psychoactive effects in humans.[13]

Analytical Methodologies: Quantification in Biological Matrices

Accurate and sensitive quantification of 11-OH-THC is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations. Due to its low concentrations in biological fluids and its physicochemical properties, sophisticated analytical techniques are required.

Sample Preparation: The Critical First Step

The high lipophilicity and protein binding of 11-OH-THC necessitate a robust extraction procedure to isolate it from complex biological matrices like plasma, blood, and urine.

Protocol: Solid-Phase Extraction (SPE) from Whole Blood

This protocol is adapted from established methods for cannabinoid analysis.[14]

-

Sample Pre-treatment: To 2 mL of whole blood, add an appropriate internal standard (e.g., d3-11-OH-THC). Precipitate proteins by adding 4 mL of cold acetonitrile dropwise while vortexing.

-

Centrifugation: Centrifuge the sample for a minimum of 5 minutes at 2500 rpm.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to approximately 3 mL under a gentle stream of nitrogen at 35-40 °C. Reconstitute the sample by adding 7 mL of 0.1 M sodium acetate buffer (pH 6.0).

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify II) with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0) with 5% methanol. Do not allow the cartridge to dry.

-

Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of sodium acetate buffer (pH 6.0). Dry the column under maximum vacuum for approximately 5 minutes.

-

Elution: Elute 11-OH-THC and THC-COOH with 2 mL of 1% acetic acid in 75:25 hexane:ethyl acetate into a separate collection tube.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for chromatographic analysis.

Chromatographic Analysis and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of 11-OH-THC.

Workflow: LC-MS/MS Analysis

Caption: General workflow for the analysis of 11-OH-THC by LC-MS/MS.

Protocol: GC-MS Analysis (Post-SPE)

-

Derivatization: The hydroxyl groups of 11-OH-THC make it less volatile. Therefore, derivatization is necessary for GC-MS analysis. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

-

GC Separation: Utilize a capillary column suitable for cannabinoid analysis (e.g., a 5% phenyl-substituted column). A typical temperature program would start at a lower temperature and ramp up to effectively separate the analytes.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized 11-OH-THC.

Stability and Storage Considerations

The stability of 11-OH-THC in biological samples is a critical factor for accurate quantification, particularly in forensic cases where there may be a delay between sample collection and analysis.

-

Temperature: 11-OH-THC is susceptible to degradation at room temperature over extended periods.[10][15] For long-term storage, samples should be kept at -20°C or below.[10][15]

-

Matrix: Degradation can be more pronounced in whole blood compared to plasma.[10][15]

-

Adsorption: Cannabinoids are known to adsorb to certain surfaces. The use of silanized glass or polypropylene tubes is recommended to minimize loss.[10]

Conclusion

The physicochemical properties of 11-OH-THC are intrinsically linked to its heightened psychoactivity and its behavior within biological systems. Its increased polarity compared to THC, a direct result of metabolic hydroxylation, influences its ADME profile and necessitates specialized analytical approaches for its detection and quantification. A thorough understanding of these properties, from its molecular structure to its stability in storage, is essential for researchers and drug development professionals working to elucidate the complex pharmacology of cannabinoids and to develop novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of this pivotal THC metabolite.

References

-

Rupa Health. 11-Hydroxy Delta-9 THC. [Link]

-

Wikipedia. 11-Hydroxy-THC. [Link]

-

Encore Labs. 11-Hydroxy-THC: Why Edibles Can Feel More Potent. [Link]

-

High Times. THC Metabolite 11-OH-THC Equal or Greater in Strength as THC, Study Suggests. [Link]

-

Wikipedia. Tetrahydrocannabinol. [Link]

-

Huestis, M. A., et al. (2007). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical Chemistry, 53(12), 2168–2177. [Link]

-

PubChem. 11-nor-9-carboxy-delta9-tetrahydrocannabinol. [Link]

-

Lemberger, L., et al. (1972). Comparative Pharmacology of Δ9-Tetrahydrocannabinol and its Metabolite, 11-OH-Δ9-Tetrahydrocannabinol. Journal of Clinical Investigation, 52(10), 2411–2417. [Link]

-

ResearchGate. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins. [Link]

-

Grotenhermen, F. (2003). Pharmacokinetics and Pharmacodynamics of Cannabinoids. Clinical Pharmacokinetics, 42(4), 327–360. [Link]

-

PubChem. Tetrahydrocannabinol. [Link]

-

Johnson, J. R., et al. (1984). Stability of delta 9-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in blood and plasma. Journal of Analytical Toxicology, 8(5), 202–204. [Link]

-

Future4200. Boiling Point of THC. [Link]

-

Bionity. 11-Hydroxy-THC. [Link]

-

Society of Cannabis Clinicians. The Intoxication Equivalency of 11-Hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) Relative to Δ9-tetrahydrocannabinol (THC). [Link]

-

NIST. Dronabinol. [Link]

-

Wikipedia. Octanol-water partition coefficient. [Link]

-

ScholarWorks@GVSU. Single Liquid-Liquid Extraction of Delta-9-Tetrahydrocannabinol and 11-Nor-Carboxy-Delta-9-Tetrahydrocannabinol at an Acidic pH. [Link]

-

Huestis, M. A., et al. (2007). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical Chemistry, 53(12), 2168–2177. [Link]

-

Agilent. Solid phase extraction of THC, THC-COOH and 11-OH-THC from whole blood. [Link]

-

Science.gov. thc 11-hydroxy-thc 11-oh-thc: Topics by Science.gov. [Link]

-

MDPI. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. [Link]

- Google Patents. US20170226077A1 - Production of 11-Hydroxy-THC.

-

Michigan Medical Marijuana Association. A -Tetrahydrocannabinol, 11-Hydroxy- A -Tetrahydrocannabinol and 11-Nor-9-Carboxy- A -Tetrahydrocannabinol in Human Plasma After. [Link]

Sources

- 1. 11-Hydroxytetrahydrocannabinol | C21H30O3 | CID 644022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]

- 3. 11-hydroxy-Delta(9)-tetrahydrocannabinol | C21H30O3 | CID 37482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Implications of Plasma Δ9-Tetrahydrocannabinol, 11-Hydroxy-THC, and 11-nor-9-Carboxy-THC Concentrations in Chronic Cannabis Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 11-Hydroxy Delta-9 THC | Rupa Health [rupahealth.com]

- 7. 11-Hydroxy-Δ9-tetrahydrocannabinol [webbook.nist.gov]

- 8. (+/-)-11-HYDROXY-DELTA9-THC CAS#: 36557-05-8 [m.chemicalbook.com]

- 9. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 11-Nor-9-carboxy-delta9-tetrahydrocannabinol | C21H28O4 | CID 108207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 11-Hydroxy-THC [bionity.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Boiling Point of THC - Page 2 - Distillation - Future4200 [future4200.com]

An In-Depth Technical Guide to the Metabolic Fate of 11-Hydroxytetrahydrocannabinol (11-OH-THC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the metabolic fate of 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), the primary psychoactive metabolite of Δ⁹-tetrahydrocannabinol (THC). Formed predominantly in the liver via Phase I metabolism, 11-OH-THC exhibits potent psychoactive effects, in some cases greater than THC itself. Its subsequent biotransformation is critical for detoxification and elimination. This document details the enzymatic processes governing its conversion to the inactive metabolite 11-nor-9-carboxy-THC (THC-COOH), the key Cytochrome P450 enzymes involved, and the subsequent Phase II conjugation reactions, primarily glucuronidation, that facilitate excretion. We will explore the pharmacokinetic profile, including elimination half-life, routes of excretion, and the impact of enterohepatic recirculation. Furthermore, this guide presents a detailed protocol for the analytical quantification of 11-OH-THC and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a framework for robust and reproducible analysis in research and clinical settings.

Introduction: The Significance of a Primary Metabolite

Δ⁹-tetrahydrocannabinol (THC) is the principal psychoactive constituent of cannabis.[1] Following administration, particularly oral ingestion, THC undergoes extensive first-pass metabolism, primarily in the liver.[2][3] This initial biotransformation is not a deactivation step but rather the creation of a new, potent compound: 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC).[1][4]

The hydroxylation of the methyl group at the C-11 position, catalyzed by Cytochrome P450 (CYP) enzymes, yields this active metabolite.[4][5] 11-OH-THC is of significant interest because it readily crosses the blood-brain barrier and may produce psychological and pharmacological effects equal to or greater than its parent compound.[6][7][8] Understanding the complete metabolic journey of 11-OH-THC—from its formation to its ultimate elimination—is paramount for several fields:

-

Pharmacology & Drug Development: To accurately model the dose-response relationship, duration of action, and potential for drug-drug interactions.

-

Clinical Toxicology: To interpret analytical results for assessing cannabis exposure and potential impairment.

-

Forensic Science: To establish reliable biomarkers and timelines of cannabis use.

This guide synthesizes current knowledge to provide a detailed technical overview of the pathways governing the disposition of 11-OH-THC.

Phase I Metabolism: The Oxidative Transformation of 11-OH-THC

Once formed, 11-OH-THC serves as a substrate for further oxidation, a critical step that ultimately leads to a non-psychoactive compound primed for elimination.[9][10] This process is also mediated by the hepatic Cytochrome P450 system.

The primary metabolic event is the oxidation of 11-OH-THC to 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) .[9][11] This conversion proceeds through an intermediate aldehyde, 11-oxo-THC, and is catalyzed predominantly by dehydrogenase and CYP enzymes.[9][12] THC-COOH is considered pharmacologically inactive at cannabinoid receptors and is the main secondary metabolite of THC found in the body.[9][11]

The key enzymes responsible for the metabolism of both THC and 11-OH-THC are summarized below.

| Enzyme Family | Specific Isozyme(s) | Primary Role in Cannabinoid Metabolism |

| Cytochrome P450 | CYP2C9 | Major enzyme responsible for the initial hydroxylation of THC to 11-OH-THC and a key contributor to the subsequent oxidation of 11-OH-THC to THC-COOH.[4][10][13] |

| CYP3A4 | Plays a role in the metabolism of THC and is a significant contributor to the depletion (clearance) of 11-OH-THC.[4][9][13] | |

| CYP2C19 | A minor contributor to the formation of 11-OH-THC from THC.[4][13] | |

| UDP-Glucuronosyltransferase | UGT1A9, UGT1A10 | Responsible for the direct glucuronidation (conjugation) of 11-OH-THC.[4][13] |

| UGT2B7 | A key contributor to the depletion of 11-OH-THC via glucuronidation.[13] |

Genetic variations in these enzymes, particularly CYP2C9, can lead to significant inter-individual differences in THC and 11-OH-THC exposure and effects.[2][13]

Figure 1: Core metabolic pathway of THC and its major metabolites.

Phase II Metabolism: Conjugation for Excretion

Phase I metabolism renders compounds more polar, but for efficient elimination from the body, they often undergo Phase II conjugation reactions. The primary Phase II pathway for 11-OH-THC and its metabolite THC-COOH is glucuronidation .[1][4]

This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to the metabolite, dramatically increasing its water solubility and facilitating its excretion via urine and bile.[4][14]

-

Glucuronidation of 11-OH-THC: 11-OH-THC itself can be directly conjugated. UGT1A9 and UGT1A10 have been identified as the primary enzymes responsible for this reaction.[4][13] Studies have confirmed the existence of both alcoholic and phenolic glucuronides of 11-OH-THC in biological samples, meaning conjugation can occur at either the alcoholic C-11 hydroxy group or the phenolic hydroxy group on the aromatic ring.[4][15]

-

Glucuronidation of THC-COOH: The carboxyl group of THC-COOH is readily conjugated to form an ester glucuronide.[16] This metabolite, THC-COOH-glucuronide, is the most abundant THC metabolite found in urine and is the primary target for many urinary drug tests.[11][17]

Pharmacokinetics and Excretion Pathways

The highly lipophilic nature of cannabinoids governs their pharmacokinetic profile. While 11-OH-THC has an elimination half-life similar to THC, often reported in the range of 12 to 36 hours, its metabolites, particularly THC-COOH, persist for much longer due to slow redistribution from deep fatty tissue compartments.[2]

Excretion Routes: The elimination of THC metabolites is a slow process, with the majority being excreted over several days.[3][18]

-

Fecal Excretion: Approximately 65% of a THC dose is eliminated through the feces.[2][3][19] The predominant metabolite found in feces is 11-OH-THC.[2][3]

-

Urinary Excretion: Around 20-30% of metabolites are excreted in the urine.[2][3][19] The main urinary metabolite is the glucuronide conjugate of THC-COOH.[2][17][18]

Enterohepatic Recirculation: A key factor contributing to the long detection window of cannabis is enterohepatic recirculation.[20][21] Metabolites, especially glucuronide conjugates, are excreted from the liver into the bile, which is then released into the intestines.[14][20] In the intestines, bacterial enzymes can cleave the glucuronide group, allowing the deconjugated, more lipophilic metabolite to be reabsorbed back into the bloodstream.[14][20] This cycle of excretion and reabsorption significantly extends the terminal elimination half-life of the metabolites.[21][22]

Analytical Methodology: Quantification by LC-MS/MS

Accurate quantification of 11-OH-THC and its metabolites in biological matrices like plasma, blood, or urine is essential for research and diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[23][24]

Workflow for Cannabinoid Analysis in Plasma

Sources

- 1. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide | springermedizin.de [springermedizin.de]

- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. thepermanentejournal.org [thepermanentejournal.org]

- 4. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Hydroxy Delta-9 THC | Rupa Health [rupahealth.com]

- 6. Human Cannabinoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-hydroxy- 9 -tetrahydrocannabinol: pharmacology, disposition, and metabolism of a major metabolite of marihuana in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. projectcbd.org [projectcbd.org]

- 9. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Elimination [cannify.us]

- 19. Times for THC Absorption, Bioavailability, and Excretion | Drug Policy Facts [drugpolicyfacts.org]

- 20. How To Eliminate THC From Your System: A Complete Guide - RQS Blog [royalqueenseeds.com]

- 21. accurateclinic.com [accurateclinic.com]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ata-journal.org [ata-journal.org]

The Pharmacokinetics of 11-Hydroxy-Δ⁹-Tetrahydrocannabinol (11-OH-THC) in Human Plasma: A Technical Guide

Introduction: The Significance of a Psychoactive Metabolite

For researchers, scientists, and drug development professionals navigating the complexities of cannabinoid pharmacology, understanding the metabolic fate of Δ⁹-tetrahydrocannabinol (THC) is paramount. While THC is the primary psychoactive constituent of cannabis, its principal active metabolite, 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), plays a crucial and often more potent role in the overall pharmacological effects, particularly following oral ingestion.[1][2][3] This guide provides an in-depth exploration of the pharmacokinetics of 11-OH-THC in human plasma, offering a technical resource grounded in scientific evidence to support research and development endeavors.

The transformation of THC to 11-OH-THC is a critical step that significantly alters the compound's properties, including its ability to cross the blood-brain barrier and its affinity for cannabinoid receptors.[4] Consequently, a thorough understanding of its absorption, distribution, metabolism, and elimination (ADME) is essential for accurate interpretation of clinical data, therapeutic dose optimization, and forensic analysis.[2] This guide will dissect the intricate journey of 11-OH-THC in the human body, from its formation to its eventual clearance, providing a comprehensive overview of its plasma pharmacokinetics.

Metabolic Formation and Pathway

The emergence of 11-OH-THC is a direct result of the body's natural detoxification processes, primarily occurring in the liver.[2][5] Following administration, THC undergoes extensive first-pass metabolism, a key determinant of its oral bioavailability and the subsequent plasma concentrations of its metabolites.

The primary enzymatic system responsible for the conversion of THC to 11-OH-THC is the cytochrome P450 (CYP) mixed-function oxidase system, specifically isoforms CYP2C9 and CYP3A4.[1] This hydroxylation reaction at the 11-position of the THC molecule yields the pharmacologically active 11-OH-THC.[1] Subsequently, 11-OH-THC is further metabolized, primarily by the same CYP enzymes and dehydrogenase, to the inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH).[1] Both 11-OH-THC and THC-COOH can undergo phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble compounds that are more readily excreted from the body.[2][6]

Caption: Metabolic pathway of Δ⁹-THC to 11-OH-THC and THC-COOH.

Pharmacokinetic Profile in Human Plasma

The route of THC administration profoundly influences the pharmacokinetic profile of 11-OH-THC in plasma. Oral consumption leads to significantly higher plasma concentrations of 11-OH-THC relative to THC compared to inhalation.[6][7] This is a direct consequence of the extensive first-pass metabolism in the liver that THC undergoes after oral absorption, which is largely bypassed during inhalation.[7]

Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for 11-OH-THC in human plasma following oral THC administration. It is important to note that these values can exhibit significant inter-individual variability due to genetic differences in metabolic enzyme activity, food intake, and other factors.

| Parameter | Description | Typical Value Range | Source(s) |

| Tmax | Time to reach maximum plasma concentration | 0.5 - 4 hours | [7] |

| Cmax | Maximum plasma concentration | Varies significantly with dose; can be comparable to or exceed THC Cmax after oral administration. Following a 10 mg oral dose of THC, mean peak concentrations of 11-OH-THC were found to be around 3.4 ng/mL (range 1.2-5.6 ng/mL). | [8] |

| t½ (elimination) | Elimination half-life | 12 - 36 hours | [7] |

| Clearance | Rate of removal from the body | Data not consistently reported, but influenced by hepatic blood flow and enzyme activity. | |

| Volume of Distribution | Apparent volume into which the drug is distributed | High, indicating extensive tissue distribution. |

Following inhalation, plasma concentrations of 11-OH-THC are generally much lower than those of THC, with peak levels occurring shortly after smoking.[9] In contrast, after oral administration, the concentrations of THC and 11-OH-THC in circulation can be approximately equal.[7]

The psychoactive effects of cannabis are more closely correlated with the concentration of 11-OH-THC in the brain.[4] Due to its chemical structure, 11-OH-THC is thought to cross the blood-brain barrier more readily than THC, contributing to its potent psychoactivity.[4]

Analytical Methodologies for Quantification in Plasma

Accurate and sensitive quantification of 11-OH-THC in human plasma is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations. Several advanced analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high selectivity and sensitivity.[10][11]

Typical Bioanalytical Workflow

A robust and validated bioanalytical method is essential for generating reliable data. The following outlines a typical workflow for the quantification of 11-OH-THC in human plasma.

Caption: A typical bioanalytical workflow for 11-OH-THC quantification in plasma.

Experimental Protocol: Quantification of 11-OH-THC in Human Plasma by LC-MS/MS

This protocol provides a generalized procedure. Specific parameters should be optimized and validated for the instrumentation and reagents used.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

-

To 250 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., deuterated 11-OH-THC).

-

Add 750 µL of acetonitrile to precipitate proteins. Vortex for 20 seconds and centrifuge for 5 minutes at 4000 x g.[11]

-

Transfer the supernatant to a clean tube and dilute with 2 mL of 0.1 M aqueous acetic acid.[11]

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Chromabond Drug II).[11]

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the diluted supernatant onto the cartridge.

-

Wash the cartridge twice with 3 mL of water.

-

Elute the analytes with an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.[11]

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 11-OH-THC and its internal standard are monitored.

-

3. Calibration and Quantification

-

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of 11-OH-THC and a constant concentration of the internal standard.

-

The concentration of 11-OH-THC in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The linear range of the assay should cover the expected concentration range of 11-OH-THC in the study samples. For example, a linear range of 0.5–25 µg/l has been validated in some methods.[11][12]

Clinical and Research Implications

The distinct pharmacokinetic profile of 11-OH-THC has significant implications for both therapeutic and forensic applications.

-

Therapeutic Drug Monitoring: In the context of medicinal cannabis, particularly oral formulations, monitoring plasma concentrations of both THC and 11-OH-THC can provide a more complete picture of a patient's exposure to active cannabinoids.[2] This information can be invaluable for dose optimization and managing therapeutic outcomes and potential side effects.

-

Forensic Toxicology: The ratio of 11-OH-THC to THC in plasma can provide insights into the time since cannabis consumption and the route of administration. Higher ratios are generally indicative of recent oral ingestion.[6]

-

Drug Development: For pharmaceutical companies developing cannabinoid-based therapeutics, a thorough understanding of 11-OH-THC's pharmacokinetics is essential for designing preclinical and clinical studies, interpreting data, and ensuring product safety and efficacy.

Conclusion

The pharmacokinetics of 11-OH-THC in human plasma is a complex and dynamic process that is heavily influenced by the route of THC administration. Its formation through hepatic metabolism, its potent psychoactive properties, and its distinct plasma concentration-time profile underscore its importance in the overall pharmacology of cannabis. For researchers and drug developers, a comprehensive understanding of these pharmacokinetic principles, coupled with robust and validated analytical methodologies, is fundamental to advancing our knowledge of cannabinoids and their therapeutic potential. This guide provides a foundational framework for professionals in the field, emphasizing the critical role of 11-OH-THC in the intricate interplay between cannabis and the human body.

References

-

11-Hydroxy-THC - Wikipedia. [Link]

-

11-Hydroxy Delta-9 THC - Rupa Health. [Link]

-

Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC - NIH. [Link]

-

Simultaneous quantification of Δ9-tetrahydrocannabinol, 11-hydroxy-Δ9-tetrahydrocannabinol, and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in human plasma using two-dimensional gas chromatography, cryofocusing, and electron impact-mass spectrometry - PMC - NIH. [Link]

-

Tetrahydrocannabinol - Wikipedia. [Link]

-

Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms - BASi. [Link]

-